molecular formula C8H7N3O2 B15071488 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15071488
M. Wt: 177.16 g/mol
InChI Key: COTBSNZQTIIRJD-UHFFFAOYSA-N
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Description

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves cyclodehydration reactions. One common method involves the activation of N-Boc-protected 2-aminopyridine-containing amides by triflic anhydride in the presence of 2-methoxypyridine, followed by a deprotection-aromatization sequence using potassium carbonate . This method is known for its efficiency and ability to tolerate various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of palladium-catalyzed arylation reactions has also been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of antituberculosis activity, it has been shown to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ability to undergo selective β-C(sp2)–H arylation makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,9H2,(H,12,13)

InChI Key

COTBSNZQTIIRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)C(=O)O

Origin of Product

United States

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